molecular formula C19H23N8O6P B011706 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid CAS No. 106351-98-8

2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid

Cat. No.: B011706
CAS No.: 106351-98-8
M. Wt: 490.4 g/mol
InChI Key: WSHCJNSZXLKWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid, also known as DHFR inhibitor, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme that plays a critical role in the biosynthesis of nucleotides and DNA.

Mechanism of Action

2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor works by inhibiting the activity of this compound, an enzyme that plays a critical role in the biosynthesis of nucleotides and DNA. By inhibiting the activity of this compound, this compound inhibitor prevents the production of nucleotides and DNA, which leads to the inhibition of cell growth and division. This compound inhibitor has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a number of biochemical and physiological effects. This compound has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound inhibitor has been studied for its potential application in the treatment of bacterial infections, as well as in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has a number of advantages and limitations for lab experiments. One advantage of this compound inhibitor is that it is a potent inhibitor of this compound, making it an effective tool for studying the role of this compound in cell growth and division. Additionally, this compound inhibitor has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. However, one limitation of this compound inhibitor is that it can be toxic to cells if used at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor. One area of future research is the development of new this compound inhibitors that are more effective and less toxic than current inhibitors. Additionally, this compound inhibitor has been studied for its potential application in the treatment of bacterial infections, and future research could focus on the development of new antibiotics based on this compound inhibitor. Finally, this compound inhibitor has been shown to be effective in inhibiting the growth of cancer cells, and future research could focus on the development of new cancer treatments based on this compound inhibitor.
Conclusion:
This compound inhibitor is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is a potent inhibitor of this compound, an enzyme that plays a critical role in the biosynthesis of nucleotides and DNA. This compound inhibitor has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound inhibitor has been studied for its potential application in the treatment of bacterial infections, as well as in the development of new antibiotics. While this compound inhibitor has a number of advantages and limitations for lab experiments, there are a number of future directions for the study of this compound, including the development of new this compound inhibitors and the development of new cancer treatments.

Synthesis Methods

2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most commonly used method for synthesizing this compound inhibitor is chemical synthesis, which involves the reaction of 2-amino-4-methylpyridine with 2,4-diaminopteridine to form the intermediate compound. This intermediate compound is then reacted with 4-(2-chloroethyl)-3-nitrobenzoic acid to form this compound inhibitor.

Scientific Research Applications

2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-phosphonobutanoic acid inhibitor has been extensively studied for its potential application in scientific research. This compound is a potent inhibitor of this compound, which plays a critical role in the biosynthesis of nucleotides and DNA. This compound inhibitor has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound inhibitor has been studied for its potential application in the treatment of bacterial infections, as well as in the development of new antibiotics.

Properties

106351-98-8

Molecular Formula

C19H23N8O6P

Molecular Weight

490.4 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-phosphonobutanoic acid

InChI

InChI=1S/C19H23N8O6P/c1-27(9-11-8-22-16-14(23-11)15(20)25-19(21)26-16)12-4-2-10(3-5-12)17(28)24-13(18(29)30)6-7-34(31,32)33/h2-5,8,13H,6-7,9H2,1H3,(H,24,28)(H,29,30)(H2,31,32,33)(H4,20,21,22,25,26)

InChI Key

WSHCJNSZXLKWSM-UHFFFAOYSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCP(=O)(O)O)C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCP(=O)(O)O)C(=O)O

synonyms

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4- phosphono-butanoic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.